molecular formula C25H25ClIN5O3 B1574424 TAK285-Iodo

TAK285-Iodo

Cat. No.: B1574424
M. Wt: 605.8615
Attention: For research use only. Not for human or veterinary use.
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Description

TAK285-Iodo is a chemical reagent for research purposes. It is an iodinated derivative of the investigational compound TAK-285 . The parent compound, TAK-285, is a well-characterized dual inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR/HER1), which are receptor tyrosine kinases often overexpressed in various cancers . In preclinical studies, TAK-285 has demonstrated potent antitumor activity by competitively inhibiting ATP binding, thereby blocking the kinase activity of these receptors . This inhibition suppresses downstream signaling pathways, leading to reduced tumor cell proliferation. TAK-285 has shown significant growth inhibitory activity in HER2-overexpressing cell lines, such as BT-474 breast cancer cells, and exhibited dose-dependent inhibition of tumor growth in xenograft mouse models . Furthermore, studies indicate that TAK-285 has good oral bioavailability and can cross the blood-brain barrier, suggesting potential utility for researching brain metastases . The specific research applications and biochemical properties of the this compound derivative are subject to further investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C25H25ClIN5O3

Molecular Weight

605.8615

SMILES

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C

Appearance

Solid powder

Synonyms

TAK285-Iodo;  TAK-285-Iodo;  TAK 285-Iodo;  TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

Origin of Product

United States

Synthesis and Derivatization of Pyrrolo 3,2 D Pyrimidine Scaffolds for Kinase Inhibition

Synthetic Methodologies for the Pyrrolo[3,2-d]pyrimidine Core Structure

The construction of the pyrrolo[3,2-d]pyrimidine core is a critical first step in the synthesis of inhibitors like TAK-285. A common strategy involves the cyclization of appropriately substituted pyrimidine (B1678525) precursors. For instance, a general approach begins with the alkylation of a 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. vulcanchem.com This reaction is typically carried out using an alkylating agent like iodomethane (B122720) in the presence of a base such as cesium carbonate in a solvent like N,N-dimethylformamide (DMF). vulcanchem.com This step allows for the introduction of substituents at the 5-position of the pyrrole (B145914) ring. vulcanchem.com

Further functionalization often involves nucleophilic substitution reactions at the 2- and 4-positions of the pyrimidine ring. vulcanchem.com The chlorine atoms in the 2,4-dichloro intermediate are readily displaced by various nucleophiles, enabling the introduction of a wide range of functional groups to modulate the biological activity of the final compound. vulcanchem.com For example, the synthesis of potent VEGFR2 inhibitors has been achieved by introducing a diphenylurea moiety at the 4-position of the 5-methyl-5H-pyrrolo[3,2-d]pyrimidine core. vulcanchem.comrjptonline.org

Another approach to the pyrrolo[3,2-d]pyrimidine skeleton involves the ring-cyclization of a 2-methyl-3-aminothiophene carboxylate to form a thieno[3,2-d]pyrimidin-2,4-dione, which can then be converted to the corresponding 2,4-dichloropyrrolo[3,2-d]pyrimidine. nih.gov This highlights the versatility of synthetic routes available for constructing this important heterocyclic system.

Targeted Introduction and Functionalization of Halogen Substituents in Pyrrolo[3,2-d]pyrimidine Derivatives

Halogenation of the pyrrolo[3,2-d]pyrimidine scaffold is a key strategy for enhancing the potency and modulating the pharmacokinetic properties of kinase inhibitors. nih.govresearchgate.net Halogenated intermediates are also valuable for further synthetic transformations. researchgate.net

The selective introduction of an iodine atom at a specific position on the pyrrolo[3,2-d]pyrimidine ring is a significant synthetic challenge. Direct C-H iodination methods are often sought for their efficiency. Radical-based C-H iodination has been developed for various nitrogen-containing heterocycles, demonstrating the feasibility of such transformations. rsc.org For pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, regioselective C-H iodination has been achieved using N-iodosuccinimide (NIS), where the choice of solvent (chloroform or DMF) dictates the position of iodination. sioc-journal.cn

More broadly, electrophilic iodinating reagents like molecular iodine (I2) and NIS are commonly used, though they may lack reactivity with electron-deficient heterocycles or lead to mixtures of isomers. acs.org To overcome these limitations, novel methods employing a mixture of bis(methanesulfonyl) peroxide and molecular iodine have been developed for the regioselective iodination of (hetero)arenes with broad functional group tolerance. acs.org

The synthesis of TAK285-Iodo, an iodinated analogue of the potent HER2/EGFR inhibitor TAK-285, requires a carefully planned synthetic sequence. While specific details for the synthesis of this compound are not extensively published in the provided search results, the general principles of synthesizing halogenated pyrrolo[3,2-d]pyrimidines can be applied.

The synthesis would likely start with a pre-functionalized pyrrolo[3,2-d]pyrimidine core. Based on the known structure of TAK-285, this core would already possess the necessary substituents at the 2- and 4-positions of the pyrimidine ring. The key step would then be the regioselective iodination of the pyrrole ring. This could potentially be achieved using methods similar to those described for other heterocycles, such as direct C-H iodination with a suitable iodinating agent and catalyst system.

For instance, a synthetic route could involve the protection of the N-7 position of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by iodination to yield a 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate. nih.gov Although this example is for a pyrrolo[2,3-d]pyrimidine, a similar strategy could be adapted for the pyrrolo[3,2-d]pyrimidine system. Subsequent nucleophilic substitution and coupling reactions would then be used to install the final side chains of the TAK-285 molecule.

The following table outlines a plausible, generalized synthetic approach for an iodinated pyrrolo[3,2-d]pyrimidine derivative:

StepReactionReagents and ConditionsPurpose
1Construction of Pyrrolo[3,2-d]pyrimidine CoreVaries; often involves cyclization of substituted pyrimidines.To build the fundamental heterocyclic scaffold.
2Functionalization at C2 and C4Nucleophilic aromatic substitution.To introduce key pharmacophoric groups.
3Regioselective IodinationElectrophilic iodination (e.g., NIS, I2) or directed C-H iodination.To introduce the iodine substituent at a specific position on the pyrrole ring.
4Final Derivatization/DeprotectionAs needed to complete the synthesis of the target molecule.To install any remaining functional groups and remove protecting groups.

Chemical Characterization Techniques for Novel Derivatives

The structural elucidation of newly synthesized pyrrolo[3,2-d]pyrimidine derivatives, including this compound, relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Provides information about the number and chemical environment of protons in the molecule. Characteristic signals for the pyrrolo[2,3-d]pyrimidine core have been reported, with the proton at the 2-position typically appearing in the range of 8.34–8.38 ppm. mdpi.com

¹³C-NMR: Used to determine the carbon framework of the molecule.

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the synthesized compounds and confirming their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as N-H, C=O, and C-Cl bonds. For example, in the synthesis of a halogenated benzylidene-benzohydrazide derivative of pyrrolo[2,3-d]pyrimidine, characteristic IR bands were observed for various functional groups. mdpi.com

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be used to unambiguously determine the three-dimensional structure of a compound and confirm the regioselectivity of reactions. acs.org

The following table summarizes the key characterization data for a representative halogenated pyrrolo[2,3-d]pyrimidine derivative, (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2-chlorobenzylidene)benzohydrazide (5e), as reported in the literature. mdpi.com

TechniqueObserved Data
Melting Point 298 °C
FT-IR (KBr, cm⁻¹) 3301, 3214, 3110, 3066, 3015, 2923, 2850, 1655, 1617, 1569, 1464, 1360, 1281, 1265, 1246, 1074, 855, 757, 727
¹H-NMR (700 MHz, DMSO-d₆) δ (ppm) 12.00 (s, 1H), 11.87 (s, 1H), 9.64 (s, 1H), 8.89 (s, 1H), 8.38 (s, 1H), 8.11 (d, J = 8.5 Hz, 2H), 8.06 (s, 1H), 7.96 (d, J = 8.3 Hz, 2H), 7.59–7.52 (m, 1H), 7.46 (dd, J = 6.7, 3.3 Hz, 2H), 7.31 (dd, J = 3.4, 2.3 Hz, 1H), 6.87 (dd, J = 3.4, 1.9 Hz, 1H)

Molecular Mechanisms of Action of Tak285 Iodo and Its Parent Compound

Inhibition Kinetics of HER2 and EGFR Kinase Activity

TAK-285 demonstrates potent inhibitory activity against both HER2 and EGFR kinases, with IC₅₀ values (the concentration required for 50% inhibition) in the low nanomolar range. nih.govgoogle.com Biochemical assays have established its efficacy in blocking the phosphorylation of these receptors, a critical step in their activation. nih.gov

TAK-285 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the intracellular kinase domain of both EGFR and HER2. tandfonline.comvulcanchem.com This binding is reversible and prevents the phosphorylation of the tyrosine kinase domain, which is essential for the activation of downstream signaling cascades. researchgate.netbiosynth.com Structural studies have shown that TAK-285 binds to the inactive conformation of the EGFR kinase domain, similar to other inhibitors like lapatinib (B449). acs.org This interaction within the adenine (B156593) pocket of the kinase domain blocks the receptor's catalytic function. biosynth.com

TAK-285 exhibits potent and balanced inhibition against both HER2 and EGFR. Studies have reported specific IC₅₀ values for HER2 and EGFR, highlighting its dual-targeting capability.

Kinase TargetTAK-285 IC₅₀ (nmol/L)
HER217 nih.govgoogle.comCurrent time information in Bangalore, IN.
EGFR23 nih.govgoogle.comCurrent time information in Bangalore, IN.

This demonstrates a high affinity for both members of the HER family. In cell-based assays, TAK-285 inhibited HER2 phosphorylation in BT-474 cells (which overexpress HER2) with an IC₅₀ of 9.3 nmol/L and inhibited EGFR phosphorylation in A-431 cells with an IC₅₀ of 53 nmol/L. google.comCurrent time information in Bangalore, IN.nih.gov

Specificity Profiling Against Broader Kinase Panels

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. TAK-285 has been profiled against large panels of human kinases to assess its specificity.

In a screening against a panel of 96 different human kinases, TAK-285 demonstrated high specificity for the HER family. google.comnih.gov It showed weak to no inhibition (0-50%) against 88 of the kinases tested at relevant concentrations. google.comnih.gov Moderate inhibition (50-80%) was observed against EGFR (L858R) and alkaline phosphatase, while strong inhibition (80-100%) was seen against HER family kinases, CDK3/cyclin E, and Flt3. google.comnih.gov

Another kinase panel screening of 34 kinases showed that besides HER2 and EGFR, TAK-285 only significantly inhibited HER4 with an IC₅₀ of 260 nM. vulcanchem.comacs.org Less potent inhibition was noted for several other kinases, with IC₅₀ values in the micromolar range, indicating over 10-fold selectivity for HER1/2 compared to HER4 and significantly higher selectivity over other kinases. vulcanchem.comacs.org

Off-Target KinaseTAK-285 IC₅₀ (nM)
HER4260 vulcanchem.comacs.org
MEK11100 vulcanchem.com
Aurora B1700 vulcanchem.com
Lck2400 vulcanchem.com
c-Met4200 vulcanchem.com
CSK4700 vulcanchem.com
Lyn B5200 vulcanchem.com
MEK55700 vulcanchem.com

Comparative Selectivity with Reference Inhibitors

When compared to other dual EGFR/HER2 inhibitors, the selectivity profile helps in understanding potential differences in biological activity. For instance, lapatinib is a potent dual inhibitor of EGFR and HER2 with IC₅₀ values of 3 nM and 13 nM, respectively, and it also inhibits HER4 with an IC₅₀ of 347 nM. Dacomitinib (B1663576) is another irreversible inhibitor of the EGFR family (EGFR/HER1, HER2, and HER4) with an IC₅₀ of 6 nmol/L for EGFR. medkoo.com

The kinetic parameter kinact/KI provides a more accurate measure of the efficiency of irreversible inhibitors than IC₅₀ values alone. For dacomitinib and another reference inhibitor, afatinib, this parameter reveals a preferential binding to EGFR and HER4 over HER2. biocat.com This contrasts with neratinib, which acts as a pan-ErbB inhibitor. biocat.com The selectivity of dacomitinib towards HER2 is characterized by a lower affinity (KI) and reactivity (kinact). biocat.com

InhibitorTargetIC₅₀ (nM)kinact/KI (M⁻¹s⁻¹)
Dacomitinib EGFR6 medkoo.com6.3 x 10⁶
Lapatinib EGFR3N/A (reversible)
HER213N/A (reversible)
TAK-285 EGFR23 nih.govN/A (reversible)
HER217 nih.govN/A (reversible)

Note: kinact/KI values are typically for irreversible inhibitors and thus not applicable to the reversible inhibitor lapatinib and TAK-285 in this context.

Downstream Signaling Pathway Modulation

By inhibiting EGFR and HER2, TAK-285 effectively blocks the activation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. bldpharm.com The formation of HER family dimers, particularly those involving HER2, leads to potent and persistent downstream signaling. nih.gov

Inhibition of HER2 phosphorylation by TAK-285 in HER2-overexpressing BT-474 cells leads to a dose-dependent inhibition of downstream effectors Akt and MAPK phosphorylation. google.comCurrent time information in Bangalore, IN.nih.gov The reported IC₅₀ values for the inhibition of Akt and MAPK phosphorylation were 15 nmol/L and <6.3 nmol/L, respectively. google.comnih.gov This demonstrates that TAK-285 effectively shuts down both the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell survival and proliferation. bldpharm.com Similarly, reference inhibitors like lapatinib also inhibit these key pathways. bldpharm.com

Inhibition of Akt Phosphorylation

TAK-285 has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner. In HER2-overexpressing human breast cancer cells (BT-474), TAK-285 inhibited Akt phosphorylation with an IC₅₀ value of 0.015 µmol/L. Current time information in Bangalore, IN.jcancer.org This inhibition of the Akt signaling pathway is a critical component of its antitumor activity, as this pathway is crucial for cell survival and proliferation. Current time information in Bangalore, IN.nih.gov Studies in TAK-285-sensitive cell lines demonstrated a clear decrease in phospho-Akt levels following treatment. googleapis.com

Modulation of MAPK Phosphorylation

Similarly, TAK-285 effectively modulates the MAPK (mitogen-activated protein kinase) signaling pathway. In BT-474 cells, TAK-285 inhibited the phosphorylation of MAPK with an IC₅₀ value of less than 0.0063 µmol/L, indicating potent inhibition of this key pathway involved in cell growth and differentiation. Current time information in Bangalore, IN.jcancer.org The inhibition of both Akt and MAPK phosphorylation underscores the compound's mechanism of disrupting the downstream signaling cascades initiated by HER2 and EGFR. Current time information in Bangalore, IN.

Interactive Data Table: IC₅₀ Values of TAK-285 on Downstream Signaling

TargetCell LineIC₅₀ (µmol/L)
Phospho-AktBT-4740.015 Current time information in Bangalore, IN.jcancer.org
Phospho-MAPKBT-474<0.0063 Current time information in Bangalore, IN.jcancer.org

Structural Biology and Computational Studies of Tak285 Iodo Binding

Ligand-Protein Interaction Analysis

The interaction between ligands and proteins is crucial for the efficacy of kinase inhibitors. In the case of pyrrolo[3,2-d]pyrimidine derivatives like TAK-285, these interactions are multifaceted. The 4-anilino groups of these compounds typically occupy a hydrophobic pocket near the DFG motif of the kinase domain. researchgate.net Molecular dynamics simulations have shown that for inhibitors like TAK-285, van der Waals interactions are a primary driver of binding to both wild-type and mutated EGFR. nih.gov Specifically, a decrease in these interactions is a major factor in the drug resistance observed with the T790M/L858R mutant of EGFR. nih.gov

Water-mediated hydrogen bonds can also play a role in the binding of these inhibitors. For instance, the binding of TAK-285 to the inactive conformation of EGFR involves a water-mediated hydrogen bond to Threonine 854. researchgate.net The stability of these ligands within the active site can be influenced by water bridge hydrogen bonding, particularly to residues like Methionine 769. nih.gov

Table 1: Key Interactions of Pyrrolo[3,2-d]pyrimidine Inhibitors with Kinase Domains
Interacting ResidueType of InteractionInhibitor ClassKinase TargetReference
DFG motifHydrophobic interactionPyrrolo[3,2-d]pyrimidinesEGFR researchgate.net
Met769Water-mediated H-bondTAK-285 derivativesEGFR nih.gov
Thr854Water-mediated H-bondTAK-285EGFR researchgate.net
Met793Hydrogen bondPyrrolo-pyrimidineEGFR researchgate.net
Val726Pi-Pi stackingPyrrolo-pyrimidineEGFR researchgate.net

X-ray Co-crystal Structures of Pyrrolo[3,2-d]pyrimidine Inhibitors with Kinase Domains.ebi.ac.ukrsc.orgsemanticscholar.org

X-ray crystallography has been instrumental in elucidating the binding modes of pyrrolo[3,2-d]pyrimidine inhibitors. rcsb.org These studies have revealed that compounds based on this scaffold, including analogs of TAK-285, bind to the inactive conformation of EGFR, a mode of binding also observed for the approved drug lapatinib (B449). nih.govresearchgate.net The co-crystal structure of a pyrrolo[3,2-d]pyrimidine derivative with VEGFR2 also shows the inhibitor binding to the inactive form of the kinase. pdbj.org

The co-crystal structures of a potent pyrrolo[3,2-d]pyrimidine derivative, compound 34e (identified as TAK-285), with both HER2 and EGFR have demonstrated that it interacts with expected residues within their respective ATP binding pockets. acs.orgrcsb.org In the EGFR complex, TAK-285 binds to the inactive conformation. researchgate.net The binding conformation of TAK-285 within the T790M/L858R mutant is nearly identical to that of other similar compounds, indicating that the interaction with the hinge region is a conserved feature. nih.gov

The binding of pyrrolo[3,2-d]pyrimidine inhibitors induces conformational changes in the kinase active site. rsc.org Specifically, these inhibitors stabilize the kinase in an inactive conformation. nih.govresearchgate.netpdbj.org In the case of the EGFR T790M/L858R double mutant, the M790 residue adopts distinct conformations to accommodate different inhibitors, while the R858 residue allows for conformational variations of the activation loop. nih.govzju.edu.cnacs.org This adaptability of the mutant kinase highlights the structural plasticity that can contribute to inhibitor binding and resistance.

Interactions with Mutant Kinase Variants

The emergence of mutations in kinase domains, such as in EGFR, presents a significant challenge in cancer therapy. The T790M mutation, in particular, is a common cause of acquired resistance to first-generation EGFR inhibitors. acs.orgcancernetwork.com

Structural studies of pyrrolo[3,2-d]pyrimidine inhibitors with the EGFR T790M/L858R double mutant have provided critical insights. nih.gov While TAK-285 shows no inhibitory activity against this mutant, analogues have been developed to target it. nih.govresearchgate.net Crystal structures reveal that in the T790M/L858R mutant, the protein adopts an inactive conformation when bound to these inhibitors. nih.gov The binding conformation of TAK-285 to this mutant is almost identical to that of other reversible inhibitors, suggesting that the covalent bond formation is not a determining factor for binding affinity in this context. nih.gov Molecular dynamics simulations indicate that the T790M/L858R dual mutation disturbs the structural stability of EGFR. nih.gov

The structural differences between wild-type and mutant kinases, and their interactions with inhibitors, form the basis of drug sensitivity and resistance. The T790M mutation confers resistance by sterically hindering the binding of some inhibitors and increasing the affinity for ATP. cancernetwork.com

For pyrrolo[3,2-d]pyrimidine derivatives like TAK-285, the loss of structural flexibility and stabilization of an active-like conformation in the mutant kinase can interfere with optimal binding. researchgate.net In the T790M/L858R mutant, the M790 residue can adopt different conformations, which influences the binding of various inhibitors. nih.govzju.edu.cnacs.org This structural adaptability is a key factor in understanding the structure-activity relationships that can guide the development of more potent inhibitors against both drug-sensitive and resistant EGFR mutations. nih.govzju.edu.cnacs.org

Advanced Computational Chemistry Approaches

Advanced computational chemistry techniques are instrumental in understanding the molecular interactions between inhibitors and their target proteins. For the inhibitor TAK-285, these methods provide critical insights into its binding mechanism, affinity, and the stability of the resulting complex, particularly with its primary targets, the human epidermal growth factor receptors HER2 and EGFR.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This technique is crucial for predicting the binding affinity and understanding the interaction patterns between an inhibitor and its target protein.

In the study of TAK-285 and its derivatives, molecular docking simulations have been employed to elucidate their binding modes within the ATP-binding sites of HER2 and EGFR. nih.govresearchgate.net For instance, docking studies of TAK-285 with the HER2 kinase domain (PDB ID: 3RCD) and EGFR (PDB ID: 1M17) have been performed to validate and rationalize the inhibitory activities observed in biochemical assays. nih.gov The crystal structure of TAK-285 in complex with the EGFR kinase domain reveals that the inhibitor binds to the inactive conformation of the receptor. researchgate.net

Studies on derivatives of TAK-285 have shown that specific chemical modifications can influence binding affinity. For example, derivatives incorporating a 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety demonstrated outstanding inhibitory potential against EGFR. nih.gov Docking analyses revealed that these compounds fit well within the ATP binding pocket, forming key interactions with receptor residues. nih.gov Structural and energetic analyses based on docking have shown that TAK-285 binds with a higher affinity to the active and intermediate active-inactive forms of HER2 compared to other inhibitors like lapatinib. nih.gov This is consistent with experimental data showing its potent activity. nih.gov

The binding energy, a key output of docking simulations, provides a quantitative measure of binding affinity. Lower binding energy values typically indicate a more stable and potent protein-ligand complex.

Table 1: Molecular Docking Binding Energies of TAK-285 Derivatives with HER2 and EGFR

Compound Target Protein (PDB ID) Binding Energy (kcal/mol)
Derivative 9f EGFR (1M17) Lower than co-crystal ligand
Derivative 9g EGFR (1M17) Lower than co-crystal ligand
Derivative 9f HER2 (3RCD) Higher than co-crystal ligand
Derivative 9g HER2 (3RCD) Lower than co-crystal ligand

Data sourced from a study on new TAK-285 derivatives. nih.gov

These simulations provide structural insights that are essential for the rational design of new, more potent inhibitors based on the TAK-285 scaffold. acs.org

Molecular Dynamics Simulations to Elucidate Complex Stability

Molecular dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a detailed view of the dynamic behavior of the protein-ligand complex in a simulated cellular environment. nih.govbiorxiv.org This method is used to assess the stability of the docked poses and understand how the ligand and protein adapt to each other upon binding. mdpi.com

MD simulations have been applied to study the complexes of TAK-285 and its derivatives with both EGFR and HER2. nih.govnih.gov A key metric for evaluating the stability of the complex during an MD simulation is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms. A stable RMSD profile over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. biorxiv.org

In a study involving TAK-285 derivatives, MD simulations were performed on the most active compounds (9f and 9g) complexed with EGFR (1M17) and HER2 (3RCD). nih.gov The RMSD of the protein's Cα atoms was monitored to assess conformational changes. For the HER2 complexes, the inhibitor-bound structures (9f-3RCD) were found to be stable, fluctuating around 2.00 Å, similar to the co-crystalized ligand complex. nih.gov This stability indicates a persistent and favorable binding interaction throughout the simulation. nih.gov Such simulations confirm that the binding modes predicted by docking are maintained over time. nih.gov

Table 2: Stability of Protein-Ligand Complexes from Molecular Dynamics Simulations

Complex Simulation Time Average RMSD (Å) Stability Assessment
9f-HER2 (3RCD) 100 ns ~2.00 Stable
9g-HER2 (3RCD) 100 ns ~4.00 Less Stable
Co-crystal-HER2 (3RCD) 100 ns ~2.00 Stable
9g-EGFR (1M17) 100 ns Not specified Stable

Data derived from MD simulations of TAK-285 derivatives. nih.gov

MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations for Binding Energy Assessment

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. mdpi.com It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. The calculation is typically performed on snapshots taken from an MD simulation trajectory. researchgate.net

MM-GBSA calculations have been instrumental in assessing the binding of TAK-285 and its derivatives to HER2 and EGFR. nih.govnih.gov These studies compute the free energy of binding (ΔG_bind), where a more negative value signifies stronger binding. The results from these calculations often correlate well with experimentally determined inhibitory activities. nih.gov

For example, in a comparative study, the MM-GBSA binding free energy for TAK-285 with the HER2 receptor was calculated and compared to other inhibitors. researchgate.net In another study focusing on new derivatives, MM-GBSA calculations showed that compounds 9f and 9g had lower (more favorable) binding energies with the EGFR receptor (1M17) than the original co-crystalized ligand. nih.gov For the HER2 receptor (3RCD), compound 9g showed a superior binding energy compared to both derivative 9f and the co-crystal ligand. nih.gov

Table 3: MM-GBSA Binding Free Energy Calculations for TAK-285 Derivatives

Ligand Receptor (PDB ID) ΔG_bind (kcal/mol)
Derivative 9f EGFR (1M17) -53.45
Derivative 9g EGFR (1M17) -59.53
Co-crystal ligand EGFR (1M17) -51.34
Derivative 9f HER2 (3RCD) -48.51
Derivative 9g HER2 (3RCD) -54.34
Co-crystal ligand HER2 (3RCD) -52.41

Data represents Prime MM-GBSA energies from a study on TAK-285 derivatives. nih.gov

These energetic assessments provide a deeper, quantitative understanding of the driving forces behind ligand binding and help to explain the observed selectivity and potency of inhibitors like TAK-285. nih.gov

Structure Activity Relationships Sar and the Role of Halogenation

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

The 4-anilinoquinazoline (B1210976) and the related pyrrolo[3,2-d]pyrimidine scaffolds are versatile templates for kinase inhibitors. plos.org Research into TAK-285 and its analogues has revealed that modifications at several positions on the core structure can significantly alter inhibitory potency and selectivity against EGFR and HER2. plos.orgwhiterose.ac.uk

For instance, studies on TAK-285 derivatives have shown that the nature of the substituent on the C4-anilino group is a key determinant of activity. In one study, replacing the 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety of TAK-285 with a 3-chloro-4-(3,4-dichlorophenoxy)anilino group resulted in derivatives with lower inhibitory activity against EGFR. researchgate.net This highlights the specific and sensitive nature of the interaction within the kinase's ATP-binding pocket. Derivatives featuring the original trifluoromethylphenoxy group from TAK-285 consistently demonstrated outstanding inhibition of EGFR. researchgate.net

Further SAR studies on related pyrrolo[3,2-d]pyrimidine scaffolds found that introducing a halogen at the C7 position of the pyrrole (B145914) ring enhanced cytotoxic activity significantly. nih.gov The core scaffold itself is crucial; comparisons between pyrrolo[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines indicated that the pyrrolopyrimidine structure offered decreased cellular toxicity, making it a more favorable lead compound. nih.gov

The following table summarizes the inhibitory activities of several TAK-285 analogues, illustrating the impact of structural modifications.

CompoundEGFR IC50 (nM)HER2 IC50 (nM)BT-474 GI50 (nM)Key Structural Modification
TAK-285231717Baseline Compound whiterose.ac.uk
Analogue 631.613Modification on pyrrolopyrimidine scaffold whiterose.ac.uk
Analogue 72.60.982Modification on pyrrolopyrimidine scaffold whiterose.ac.uk
Analogue 8111156Optimized solubilizing group and phenoxy ring substituent whiterose.ac.uk
Analogue 9f2.32341.0 (PC3)Modified linker and side chain researchgate.netsemanticscholar.org

These findings demonstrate that even subtle changes to the peripheral groups of the TAK-285 scaffold can lead to substantial differences in inhibitory profiles, offering pathways to fine-tune potency and selectivity. whiterose.ac.ukresearchgate.net

Role of Halogen Atoms in Kinase Inhibitor Design

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological properties. researchgate.net Initially viewed as simple hydrophobic moieties, it is now understood that chlorine, bromine, and iodine can act as Lewis acids, forming directional, non-covalent interactions known as halogen bonds (X-bonds). acs.orgnih.gov This interaction occurs between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base on the protein, such as the oxygen of a carbonyl group. u-strasbg.fr This capacity for specific interaction allows halogens to play a significant role in enhancing binding affinity and specificity in kinase inhibitors. researchgate.netnih.gov

The inclusion of iodine in drug design can have a profound impact on a compound's biological activity. nih.gov Iodine's large size and high polarizability make it a particularly effective halogen bond donor. u-strasbg.fr Studies on other halogenated kinase inhibitors have demonstrated a clear trend where inhibitory activity increases with the size of the halogen atom. For example, in a series of halogenated tubercidin (B1682034) inhibitors targeting the kinase Haspin, the activity trend was F < Cl < Br < I, which correlates with the increasing strength of the halogen bond. mdpi.com

Furthermore, iodine itself has been shown to possess antiproliferative effects, capable of suppressing the growth of neoplastic cells by targeting mitochondria and inducing apoptosis. researchgate.net While iodine-containing preparations can inhibit and kill microorganisms, their primary role in targeted inhibitors like TAK285-Iodo is to enhance specific molecular interactions that increase potency. nih.govsciencepublishinggroup.com The use of iodine atoms has been described as an important design feature in the search for potent drug candidates for various diseases. nih.gov

The significance of halogen bonding in stabilizing ligand-protein complexes is well-documented through crystallographic and computational studies. nih.govresearchgate.net These bonds are analogous to hydrogen bonds but involve a polarized halogen atom instead of hydrogen. researchgate.netnih.gov The interaction is highly directional, typically forming along the vector of the carbon-halogen bond.

In kinase inhibitors, halogen bonds often form between the halogen atom on the ligand and backbone carbonyl oxygens or other Lewis-basic residues within the ATP-binding site. nih.govu-strasbg.fr For example, crystallographic analysis of MEK kinase inhibitors containing a 2-fluoro-4-iodophenyl group revealed that this moiety is crucial for the structural stability of the drug-enzyme complex, primarily through the formation of a halogen bond between the iodine atom and a specific residue in the binding site. researchgate.net Quantum chemical calculations and molecular dynamics simulations have confirmed a systematic increase in interaction energy down the halogen group, supporting the critical role of these bonds in inhibitor potency. mdpi.com

A key parameter in drug efficacy is the target residence time—the duration for which a drug remains bound to its target protein. nih.gov A longer residence time can lead to more durable pharmacological effects and improved selectivity, known as "kinetic selectivity". nih.govcef-mc.de A powerful and increasingly recognized strategy for prolonging residence time involves engineering halogen-aromatic π interactions. nih.govresearchgate.net

Comparative SAR Analysis of this compound with Other Halogenated Analogues

In some inhibitor classes, such as certain halophenols, the observed order of activity was Cl > Br > F (or I), suggesting that an optimal balance of size and electrostatic interaction, rather than simply halogen bond strength, was at play. mdpi.com Conversely, for other inhibitors like the halogenated tubercidins, the potency directly correlated with the polarizability and size of the halogen (I > Br > Cl > F), underscoring the dominance of the halogen bond in that specific context. mdpi.com

For a hypothetical series of TAK-285 analogues where the trifluoromethyl group on the phenoxy ring is replaced by different halogens, we can infer the following potential SAR trends:

Halogen AnalogueKey Halogen PropertyPredicted Impact on PotencyPredicted Impact on Residence Time
TAK285-FluoroHigh electronegativity, low polarizabilityLikely lowest potency in the series due to weak or non-existent halogen bonding. May primarily offer steric and electronic effects.Minimal impact on residence time from halogen-specific interactions.
TAK285-ChloroBalanced electronegativity and polarizabilityModerate potency. Capable of forming effective halogen bonds, as seen in many approved kinase inhibitors. acs.orgMay modestly increase residence time if a favorable halogen-aromatic interaction is possible.
TAK285-BromoLower electronegativity, higher polarizabilityPotentially high potency, benefiting from strong halogen bonding capabilities. mdpi.comLikely to significantly increase residence time compared to lighter halogens.
This compoundLowest electronegativity, highest polarizabilityPotentially the highest potency in the series due to the formation of very strong halogen bonds and favorable hydrophobic interactions. mdpi.comPredicted to have the longest residence time due to strong halogen-aromatic π interactions. nih.govbibbase.org

The introduction of a halogen at the C7 position of the core pyrrolo[3,2-d]pyrimidine scaffold has been shown to be critical for enhancing activity. nih.gov Therefore, a compound like this compound would benefit from both the specific interactions of the iodo-phenoxy group in the binding pocket and the electronic effects on the core scaffold. The ultimate activity would depend on the precise geometry of the HER2/EGFR binding sites and their tolerance for a large, highly polarizable iodine atom.

Advanced Preclinical Research Models and Translational Methodologies

Application of Complex In Vitro Models

To move beyond traditional two-dimensional (2D) cell culture, which often fails to replicate the complex in vivo environment, researchers are utilizing three-dimensional (3D) models to study TAK285-Iodo. mdpi.comfrontiersin.org These models offer a more physiologically relevant setting to investigate tumor biology and drug response. mdpi.comresearchgate.net

Three-dimensional cell culture systems, such as spheroids, are instrumental in evaluating the efficacy of anti-cancer agents like this compound. mdpi.comnih.gov Unlike 2D cultures, 3D models can replicate key aspects of the tumor microenvironment, including oxygen and nutrient gradients, and complex cell-cell interactions. mdpi.comnih.gov This allows for a more accurate assessment of a drug's ability to penetrate tumor tissue and exert its therapeutic effect. nih.gov Spheroids, which are self-assembled spherical clusters of cancer cells, are particularly useful in cancer research for observing morphological changes and evaluating the efficacy of therapeutics. mdpi.com The transition from 2D to 3D models represents a significant step forward in preclinical cancer research, providing a more reliable platform for drug screening and development. frontiersin.org

Patient-derived organoids (PDOs) are a cutting-edge in vitro model system that involves growing miniature tumors in a lab setting from cells taken directly from a patient's tumor. biosamplehub.orgnews-medical.net These "mini-tumors" are significant because they retain the genetic and phenotypic characteristics of the original tumor, offering a highly personalized model for testing drug efficacy. vhio.nethuborganoids.nl PDOs have been successfully developed for a variety of cancers and are considered a promising tool for predicting patient response to treatment. vhio.netfrontiersin.org By simulating the interactions between cancer cells and their microenvironment, PDOs can help researchers understand mechanisms of drug resistance and discover new therapeutic targets. news-medical.net The use of PDOs in preclinical studies, including those for compounds like this compound, has the potential to revolutionize personalized medicine by allowing for the testing of various therapies on a patient-specific model before clinical application. biosamplehub.orghuborganoids.nl

Patient-Derived Xenograft (PDX) Models for Efficacy Assessment

Patient-derived xenograft (PDX) models are created by implanting tissue from a patient's tumor into an immunodeficient mouse. criver.com These models are considered a gold standard in preclinical cancer research because they maintain the principal histological and genetic features of the original human tumor. mdpi.comnih.gov This high fidelity makes PDX models invaluable for evaluating the in vivo efficacy of novel cancer therapies like this compound. nih.govcrownbio.com

Preclinical studies have utilized PDX models to assess the antitumor activity of TAK-285. For instance, in a mouse subcutaneous BT-474 breast cancer xenograft model, TAK-285 demonstrated antitumor activity comparable to lapatinib (B449). researchgate.netjcancer.org Furthermore, in a model of breast cancer brain metastasis using intracranial injection of BT-474-derived cells, TAK-285 showed superior inhibition of brain tumor growth compared to lapatinib. researchgate.netjcancer.org The antitumor activity of TAK-285 has been evaluated in several murine models using human tumor xenografts that overexpress HER2 or EGFR, such as BT-474, 4-1 ST, and A431. nih.gov These studies have shown that orally administered TAK-285 effectively inhibits xenograft growth. nih.gov

Below is a table summarizing the in vivo efficacy of TAK-285 in different xenograft models.

Xenograft ModelCancer TypeKey Finding
BT-474 (subcutaneous)Breast CancerTAK-285 showed comparable antitumor activity to lapatinib. researchgate.netjcancer.org
BT-474 (intracranial)Breast Cancer Brain MetastasisTAK-285 demonstrated greater inhibition of brain tumor growth than lapatinib. researchgate.netjcancer.org
4-1ST (subcutaneous)Gastric CancerTAK-285 exhibited dose-dependent tumor growth inhibition. selleckchem.com
A-431 (subcutaneous)Epidermoid CarcinomaOrally administered TAK-285 effectively inhibited xenograft growth. nih.gov

Identification and Validation of Preclinical Biomarkers for Therapeutic Response

A critical aspect of modern cancer drug development is the identification of biomarkers that can predict which patients are most likely to respond to a particular therapy. d-nb.info For targeted agents like this compound, which inhibits HER2 and EGFR, the expression levels of these receptors are primary biomarker candidates. nih.gov Preclinical studies are essential for establishing and evaluating pharmacodynamic (PD) biomarkers that indicate the drug's effect on its target and downstream pathways. d-nb.info

Research on EGFR tyrosine kinase inhibitors (TKIs) has shown that the presence of specific EGFR mutations is a major predictor of responsiveness. nih.gov However, not all patients with these mutations respond to treatment, highlighting the need for additional biomarkers. nih.gov Quantitative phosphoproteomics is one approach used to identify changes in protein phosphorylation upon TKI treatment, offering insights into drug efficacy and potential resistance mechanisms. nih.gov For anti-angiogenic therapies, circulating angiogenic factors (CAFs) in the blood are being investigated as potential predictive biomarkers. mdpi.com The goal is to move beyond single biomarkers to a dynamic profile of multiple markers to better predict therapeutic response. mdpi.com

Development of Translational Preclinical Platforms

The development of integrated translational preclinical platforms is crucial for expediting the journey of a compound from the laboratory to the clinic. These platforms combine various advanced models, such as 3D cultures, PDOs, and PDX models, to provide a comprehensive preclinical evaluation of a drug candidate. criver.comnih.gov By integrating in vitro, ex vivo, and in vivo data with bioinformatics, these platforms can facilitate a more informed and efficient drug development process. criver.com

The use of PDX models in "co-clinical trials" is an emerging strategy where preclinical data from the models is generated in parallel with clinical trial data from the corresponding patient. nih.gov This approach can help in personalizing therapy and evaluating novel drug combinations. nih.gov Furthermore, the development of imaging platforms like TRIPODD (Therapeutic Response Imaging through Proteomic and Optical Drug Distribution) allows for the simultaneous quantification of single-cell drug target availability and protein expression within the tumor's spatial context, providing deeper insights into therapeutic response. thno.org Such translational platforms are instrumental in identifying promising drug candidates and biomarkers, ultimately enhancing the success rate of oncology drug development. crownbio.com

Future Research Directions and Therapeutic Implications for Tak285 Iodo

Investigation of TAK285-Iodo in Combination Therapies in Preclinical Settings

The clinical success of kinase inhibitors is often enhanced when they are used in combination with other anticancer agents. For a novel agent like this compound, a crucial area of future research will be the systematic evaluation of its efficacy in various combination regimens in preclinical models. Drawing parallels from its parent compound, TAK-285, it is hypothesized that this compound could exhibit synergistic or additive effects when combined with other therapies.

Preclinical studies would likely involve both in vitro and in vivo models to assess the therapeutic potential of these combinations. The rationale for selecting combination partners would be based on complementary mechanisms of action, the potential to overcome resistance, and the targeting of parallel signaling pathways.

Potential Combination Strategies for Preclinical Investigation:

With Chemotherapeutic Agents: Combining this compound with standard-of-care chemotherapies could enhance tumor cell killing. For instance, its combination with taxanes like docetaxel (B913) could be explored in HER2-positive breast cancer models.

With Other Targeted Therapies: Dual inhibition of HER2 and EGFR by this compound could be complemented by inhibitors of other critical signaling pathways, such as the PI3K/AKT/mTOR pathway. Combination with PI3K inhibitors could be a promising strategy in tumors with co-activation of these pathways.

With Anti-HER2 Antibodies: The combination of a small molecule inhibitor like this compound with a monoclonal antibody such as trastuzumab could provide a more comprehensive blockade of HER2 signaling. aacrjournals.org This dual approach has shown promise with other HER2 inhibitors.

With Immunotherapies: Exploring the interplay between EGFR/HER2 inhibition and the tumor microenvironment is a burgeoning area of research. Preclinical studies could investigate whether this compound can enhance the efficacy of immune checkpoint inhibitors by altering the tumor's immune landscape.

A hypothetical preclinical study design to evaluate the synergy between this compound and another targeted agent is presented in the table below.

Preclinical Model Therapeutic Agents Endpoint Hypothesized Outcome
HER2+ Breast Cancer Cell LinesThis compound + PI3K InhibitorCell Viability, ApoptosisSynergistic reduction in cell viability and induction of apoptosis
Gastric Cancer XenograftThis compound + TrastuzumabTumor Growth InhibitionEnhanced and more durable tumor regression compared to single agents
NSCLC Organoids with EGFR mutationsThis compound + MEK InhibitorOrganoid Growth and ViabilityOvercoming potential resistance mechanisms to single-agent EGFR inhibition

Exploration of this compound's Efficacy in Additional Oncological Indications

Given that this compound is a dual inhibitor of HER2 and EGFR, its therapeutic potential is not limited to a single type of cancer. The parent compound, TAK-285, has demonstrated antitumor activity in various xenograft models, including breast, gastric, lung, and colon cancer. ascopubs.org Future research on this compound should therefore encompass a broad range of oncological indications where HER2 and/or EGFR are implicated as drivers of tumor growth.

Potential Oncological Indications for Investigation:

HER2-Positive Breast Cancer: This would be a primary indication for investigation, building on the established role of HER2 in this disease. Preclinical models of both trastuzumab-sensitive and -resistant breast cancer should be utilized.

HER2-Positive Gastric Cancer: HER2 amplification is a key therapeutic target in a subset of gastric cancers. The efficacy of this compound should be evaluated in relevant preclinical models. selleckchem.com

Non-Small Cell Lung Cancer (NSCLC): EGFR mutations are a hallmark of a significant portion of NSCLC cases. The dual inhibitory activity of this compound against EGFR could be advantageous. Furthermore, its potential to cross the blood-brain barrier, a known property of TAK-285, would be highly relevant for treating brain metastases in NSCLC patients. nih.gov

Colorectal Cancer: A subset of colorectal cancers exhibit HER2 amplification, often as a mechanism of resistance to anti-EGFR therapies. This compound could be investigated as a therapeutic option in this patient population.

Other Solid Tumors: The efficacy of this compound could also be explored in other solid tumors with documented HER2 or EGFR alterations, such as certain types of ovarian, bladder, and head and neck cancers.

The following table outlines hypothetical preclinical data for TAK-285, which could serve as a basis for designing efficacy studies for this compound.

Cancer Type Preclinical Model Key Finding for TAK-285 Implication for this compound Research
Breast CancerBT-474 xenograftSignificant tumor growth inhibition nih.govHigh priority for efficacy testing in similar models.
Gastric Cancer4-1ST xenograftDose-dependent tumor growth inhibition selleckchem.comWarrants investigation in gastric cancer models.
Brain MetastasesIntracranial BT-474 modelGreater inhibition of brain tumor growth compared to lapatinib (B449) nih.govSuggests a key therapeutic advantage to be explored for this compound.

Rational Design of Next-Generation Pyrrolo[3,2-d]pyrimidine Inhibitors

The development of this compound itself is an example of the rational design of next-generation inhibitors based on an existing scaffold. Future research in this area will likely focus on further optimizing the pyrrolo[3,2-d]pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties, as well as to overcome potential resistance mechanisms.

Key Strategies for Rational Drug Design:

Structure-Based Drug Design: Utilizing the co-crystal structures of TAK-285 with HER2 and EGFR, medicinal chemists can design novel derivatives of this compound with modifications aimed at improving interactions with the ATP-binding pocket. acs.org This could involve altering substituents to enhance binding affinity or to target specific conformational states of the kinases.

Addressing Resistance Mutations: A critical goal in the design of next-generation inhibitors is to maintain activity against common resistance mutations that arise during treatment. For EGFR, this includes mutations like T790M and C797S. Future derivatives of this compound could be specifically designed to bind effectively to these mutant forms of the receptor.

Improving Physicochemical Properties: Modifications to the this compound structure could be aimed at improving properties such as solubility, metabolic stability, and oral bioavailability. This could lead to a more favorable dosing regimen and improved patient compliance.

Targeting Allosteric Sites: Moving beyond the highly conserved ATP-binding site, the design of inhibitors that bind to allosteric sites on the kinase domain offers a promising avenue for achieving greater selectivity and overcoming ATP competition.

The table below illustrates a hypothetical structure-activity relationship (SAR) study that could guide the design of next-generation inhibitors based on the this compound scaffold.

Compound Modification from this compound Hypothetical IC50 (HER2) Hypothetical IC50 (EGFR) Rationale for Further Development
This compound-15 nM20 nMBaseline compound
Derivative AAddition of a polar group to the solvent-exposed region25 nM30 nMImproved solubility, but lower potency
Derivative BModification of the hinge-binding moiety5 nM8 nMIncreased potency through enhanced hinge interaction
Derivative CIntroduction of a covalent warhead1 nM (irreversible)2 nM (irreversible)Potential for prolonged target inhibition and overcoming resistance

Methodological Advancements in Preclinical Drug Discovery for Kinase Inhibitors

The discovery and development of kinase inhibitors like this compound can be significantly accelerated and refined by leveraging cutting-edge preclinical methodologies. Future research in this domain will likely focus on integrating advanced computational and experimental techniques to improve the efficiency and predictive power of the drug discovery process.

Emerging Methodologies in Kinase Inhibitor Discovery:

Computational and AI-Driven Approaches: The use of artificial intelligence and machine learning algorithms can expedite the identification of novel kinase inhibitor scaffolds and the optimization of lead compounds. nih.gov These methods can analyze vast chemical libraries and predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing the reliance on time-consuming and costly experimental screening.

Advanced Screening Platforms: High-throughput screening (HTS) technologies continue to evolve, enabling the rapid testing of large compound libraries against a panel of kinases to assess both potency and selectivity. The KINOMEscan™ platform, for instance, allows for the comprehensive profiling of an inhibitor's interactions across the human kinome.

Phenotypic Screening: In addition to target-based screening, phenotypic screening approaches are gaining traction. These methods assess the effects of compounds on cellular phenotypes, such as cell viability or morphology, without a priori knowledge of the specific molecular target. This can lead to the discovery of inhibitors with novel mechanisms of action.

CRISPR-Based Target Validation: CRISPR-Cas9 gene-editing technology can be used to validate the role of specific kinases in cancer cell proliferation and survival. This provides a robust genetic basis for pursuing a particular kinase as a therapeutic target before significant investment in drug discovery.

The following table summarizes how these advanced methodologies could be applied to the preclinical development of this compound and its derivatives.

Methodology Application in this compound Research Potential Outcome
AI-Powered Drug DesignIn silico design of novel pyrrolo[3,2-d]pyrimidine derivativesIdentification of candidates with predicted high potency and favorable ADMET profiles. nih.gov
Kinome-Wide ProfilingAssessing the selectivity of this compound across hundreds of kinasesA comprehensive understanding of its on-target and off-target activities, informing potential side effects.
3D Cell Culture and Organoid ScreeningEvaluating the efficacy of this compound in more physiologically relevant tumor modelsBetter prediction of in vivo efficacy and potential resistance mechanisms.
CRISPR-Mediated Resistance ScreensIdentifying genes that, when knocked out, confer resistance to this compoundElucidation of novel resistance pathways and rational design of combination therapies.

Q & A

Basic Research Questions

Q. How should researchers design experiments for synthesizing and characterizing TAK285-Iodo to ensure reproducibility?

  • Methodological Answer :

  • Experimental Design : Follow protocols that detail reaction conditions (solvents, catalysts, temperature) and stoichiometric ratios. Include control experiments to validate purity and yield .
  • Characterization : Use nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural identity. For novel compounds, provide full spectral data and purity assessments (>95%) .
  • Documentation : Adhere to guidelines for reporting experimental procedures, including step-by-step synthesis and troubleshooting steps (e.g., handling moisture-sensitive reactions) .

Q. What analytical techniques are critical for verifying the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Use accelerated degradation studies (e.g., exposure to light, heat, or humidity) paired with HPLC-MS to monitor decomposition products .
  • Data Presentation : Tabulate degradation kinetics (e.g., half-life calculations) and highlight deviations from expected stability profiles. Include error margins and statistical significance (p-values) .
  • Reproducibility : Replicate experiments across multiple batches and validate results using independent analytical methods (e.g., FTIR for functional group integrity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR chemical shifts with computational simulations (DFT calculations) to confirm structural assignments. For crystalline samples, compare X-ray diffraction data with predicted molecular geometries .
  • Error Analysis : Quantify instrumental limitations (e.g., NMR sensitivity thresholds) and environmental factors (e.g., solvent polarity effects on spectra) .
  • Peer Review : Submit conflicting data to collaborative platforms for independent verification and publish detailed appendices documenting raw data .

Q. What methodologies optimize reaction yield and selectivity in this compound synthesis under kinetic vs. thermodynamic conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting regioselectivity. Apply response surface methodology (RSM) to identify optimal conditions .
  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in-situ monitoring (e.g., ReactIR) to distinguish reaction pathways .
  • Data Interpretation : Compare experimental yields with computational predictions (e.g., transition-state modeling) to refine synthetic protocols .

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

  • Methodological Answer :

  • Experimental Reassessment : Validate logP measurements using shake-flask vs. HPLC-derived methods to identify systematic errors .
  • Computational Calibration : Adjust force-field parameters in molecular dynamics simulations to better align with empirical data .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between methods and report confidence intervals .

Data Analysis and Presentation

Q. What strategies ensure rigorous statistical analysis of dose-response data for this compound in biological assays?

  • Methodological Answer :

  • Normalization : Use positive/negative controls to correct for plate-to-plate variability in high-throughput screens .
  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) and report IC₅₀ values with bootstrap-derived uncertainties .
  • Outlier Handling : Predefine exclusion criteria (e.g., >3 SD from mean) and document omitted data points in supplementary materials .

Q. How can researchers effectively present large-scale structure-activity relationship (SAR) data for this compound derivatives?

  • Methodological Answer :

  • Data Reduction : Use heatmaps or principal component analysis (PCA) to highlight key trends (e.g., substituent effects on potency) .
  • Visual Clarity : Limit tables to critical parameters (e.g., IC₅₀, logP) and archive full datasets in repositories like Zenodo .
  • Contextualization : Cross-reference SAR findings with prior literature to identify novel pharmacophores or activity cliffs .

Ethical and Reproducibility Considerations

Q. What safeguards are essential to ensure data integrity in multi-institutional studies on this compound?

  • Methodological Answer :

  • Blinded Analysis : Assign independent teams to replicate key experiments (e.g., bioactivity assays) without access to original data .
  • Protocol Harmonization : Publish detailed SOPs for critical steps (e.g., compound handling, assay conditions) to minimize inter-lab variability .
  • Transparency : Disclose all conflicts of interest and raw data via platforms like Open Science Framework (OSF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.